molecular formula C21H24N4O B2392629 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide CAS No. 2034510-13-7

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2392629
CAS No.: 2034510-13-7
M. Wt: 348.45
InChI Key: ZBVFKOCGXXYJOQ-UHFFFAOYSA-N
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Description

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a complex organic compound featuring a pyrazole ring substituted with a pyridine moiety and a phenylbutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide typically involves multi-step organic reactions. . The final step involves the attachment of the phenylbutanamide group under mild reaction conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylacetamide
  • N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylpropionamide

Uniqueness

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyridine moiety and a phenylbutanamide group makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-3-19(17-8-5-4-6-9-17)21(26)23-12-13-25-16(2)14-20(24-25)18-10-7-11-22-15-18/h4-11,14-15,19H,3,12-13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVFKOCGXXYJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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